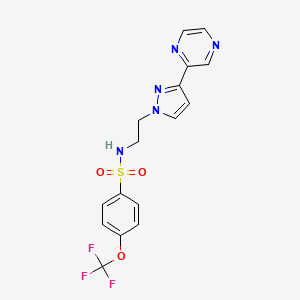

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

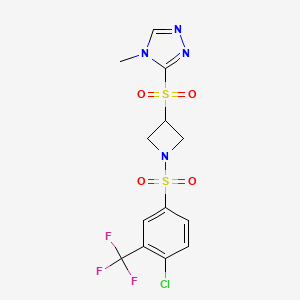

Molecular Structure Analysis

The compound contains a pyrazin-2-yl and a pyrazol-1-yl group, which are nitrogen-containing heterocyclic compounds. It also contains a trifluoromethoxy group attached to a benzene ring, which could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could undergo substitution reactions, and the heterocyclic rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its acidity and polarity .Scientific Research Applications

Anti-inflammatory and Anticancer Potential

A study conducted by Küçükgüzel et al. (2013) on celecoxib derivatives, which are chemically related, revealed that these compounds possess significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one of the compounds exhibited promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself. This suggests potential therapeutic applications in developing new agents for inflammation and pain management, as well as anticancer therapies (Küçükgüzel et al., 2013).

Antimicrobial Activity

Another study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including benzenesulfonamide moieties, and evaluated their antibacterial and antifungal activities. The compounds demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating their potential as antimicrobial agents (Hassan, 2013).

Carbonic Anhydrase Inhibition and Cytotoxicity

Research by Gul et al. (2016) on new benzenesulfonamides explored their cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. The study found that certain derivatives showed interesting cytotoxic activities and strongly inhibited human cytosolic isoforms hCA I and II, pointing to their potential application in anti-tumor activity studies (Gul et al., 2016).

Herbicidal Activity

Eussen et al. (1990) reported on N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a new group of compounds with herbicidal activity. The activity was mainly expressed as a post-emergence activity on dicotyledonous weed species, suggesting their use in agricultural settings to control weed growth (Eussen et al., 1990).

Pathological Pain Model Effects

Lobo et al. (2015) synthesized a series of benzenesulfonamides and tested them on a pathological pain model in mice. Compounds from this series presented anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model. This indicates their potential for developing new pain management therapies (Lobo et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O3S/c17-16(18,19)27-12-1-3-13(4-2-12)28(25,26)22-8-10-24-9-5-14(23-24)15-11-20-6-7-21-15/h1-7,9,11,22H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYARBJAGIOIFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)

![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)

![2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2590563.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)

![8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B2590572.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)